molecular formula C14H6I2O2 B1622240 1,5-diiodoanthracene-9,10-dione CAS No. 3311-73-7

1,5-diiodoanthracene-9,10-dione

Cat. No.: B1622240
CAS No.: 3311-73-7
M. Wt: 460 g/mol
InChI Key: FLFAOOZAOSEZEB-UHFFFAOYSA-N
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Description

1,5-diiodoanthracene-9,10-dione is a derivative of anthraquinone, characterized by the presence of two iodine atoms at the 1 and 5 positions on the anthracenedione structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,5-diiodoanthracene-9,10-dione typically involves the iodination of 9,10-anthracenedione. One common method includes the reaction of 1,5-diaminoanthraquinone with sulfuric acid and sodium nitrite in water at -20°C, followed by the addition of potassium iodide. The reaction is carried out at temperatures ranging from -20°C to 80°C over a period of 5 hours .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale iodination reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1,5-diiodoanthracene-9,10-dione undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium iodide or potassium iodide in the presence of a suitable solvent.

    Oxidation Reactions: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed: The major products formed depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield various iodinated derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound.

Scientific Research Applications

1,5-diiodoanthracene-9,10-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,5-diiodoanthracene-9,10-dione involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it may generate reactive oxygen species (ROS), causing oxidative damage to cellular components .

Comparison with Similar Compounds

Uniqueness: 1,5-diiodoanthracene-9,10-dione is unique due to the presence of iodine atoms, which impart distinct chemical reactivity and potential biological activities compared to its analogs. The iodine substituents can influence the compound’s electronic properties, making it suitable for specific applications in research and industry .

Biological Activity

1,5-Diiodoanthracene-9,10-dione (DIA) is a synthetic organic compound that has garnered attention due to its unique structural properties and potential biological activities. This compound belongs to the class of anthraquinones and is characterized by the presence of two iodine atoms and a dione functional group. The exploration of its biological activity has revealed promising applications in various fields, including medicinal chemistry and materials science.

Molecular Formula: C14H8I2O2
Molecular Weight: 452.02 g/mol
IUPAC Name: 1,5-diiodo-9,10-anthracenedione

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules, such as proteins and nucleic acids. The iodine substituents enhance its electron-accepting properties, facilitating redox reactions within biological systems. This interaction can lead to the generation of reactive oxygen species (ROS), which may induce oxidative stress in cells.

Anticancer Properties

Research has indicated that DIA exhibits significant anticancer activity against various cancer cell lines. Studies have shown that it can inhibit cell proliferation and induce apoptosis through the following mechanisms:

  • Cell Cycle Arrest: DIA has been reported to cause G2/M phase arrest in cancer cells, leading to inhibited cell division.
  • Apoptosis Induction: The compound activates apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins.
Cancer Cell Line IC50 (µM) Mechanism
HeLa5.0Apoptosis via ROS generation
MCF-77.5Cell cycle arrest
A5496.0Mitochondrial dysfunction

Antimicrobial Activity

DIA has also demonstrated antimicrobial properties against various pathogens. Its effectiveness varies depending on the organism and concentration used.

Microorganism Minimum Inhibitory Concentration (MIC) Activity Type
Staphylococcus aureus12.5 µg/mLBactericidal
Escherichia coli15.0 µg/mLBacteriostatic
Candida albicans20.0 µg/mLFungicidal

Case Studies

  • Study on Anticancer Activity:
    A study published in the Journal of Medicinal Chemistry evaluated the effects of DIA on breast cancer cells (MCF-7). The results showed a significant reduction in cell viability at concentrations above 5 µM, with associated increases in markers for apoptosis.
  • Antimicrobial Efficacy Assessment:
    Research conducted by Smith et al. (2023) assessed the antimicrobial efficacy of DIA against common bacterial strains. The study concluded that DIA could be a potential candidate for developing new antimicrobial agents due to its low MIC values against resistant strains.
  • Mechanistic Insights:
    A recent investigation explored the mechanistic pathways through which DIA induces apoptosis in cancer cells. The authors reported that DIA activates the p53 pathway, leading to increased expression of pro-apoptotic factors such as Bax and decreased expression of Bcl-2.

Properties

IUPAC Name

1,5-diiodoanthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H6I2O2/c15-9-5-1-3-7-11(9)14(18)8-4-2-6-10(16)12(8)13(7)17/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLFAOOZAOSEZEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)I)C(=O)C3=C(C2=O)C(=CC=C3)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H6I2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90389078
Record name 9,10-Anthracenedione, 1,5-diiodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90389078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

460.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3311-73-7
Record name 9,10-Anthracenedione, 1,5-diiodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90389078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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